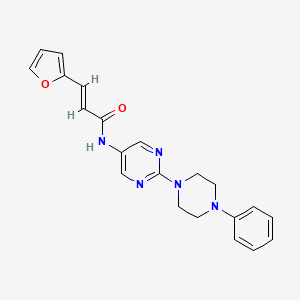
(E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with a furan moiety, a pyrimidine ring, and a phenylpiperazine group, contributing to its diverse biological interactions. The molecular formula is C24H27N3O3 with a molecular weight of approximately 405.498 g/mol.
Biological Activity Overview
-
Anticancer Activity :
- Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have shown efficacy against various cancer cell lines, including human fibrosarcoma HT-1080 cells, by inducing apoptosis through mechanisms involving thioredoxin reductase inhibition .
- Receptor Binding Affinity :
- Structure-Activity Relationships (SAR) :
Case Study 1: Antitumor Efficacy
A series of pyrimidine derivatives were synthesized and tested for their antitumor activity against multiple cancer cell lines. Among these, compounds similar to this compound showed promising results in inhibiting tumor growth in vitro. The study highlighted the importance of the furan moiety in enhancing cytotoxicity against cancer cells.
Case Study 2: Receptor Interaction Studies
Research has indicated that derivatives of this compound exhibit selective binding to A2A receptors with IC50 values ranging from 58 nM to 594 nM depending on structural modifications. This suggests that fine-tuning the substituents on the piperazine ring could optimize receptor selectivity and therapeutic potential .
Data Table: Biological Activity Summary
Conclusion and Future Directions
The biological activity of this compound presents a promising avenue for further research, particularly in anticancer drug development. Future studies should focus on optimizing its structure for enhanced receptor selectivity and evaluating its efficacy in vivo.
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c27-20(9-8-19-7-4-14-28-19)24-17-15-22-21(23-16-17)26-12-10-25(11-13-26)18-5-2-1-3-6-18/h1-9,14-16H,10-13H2,(H,24,27)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGTYLZEQAODLC-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














